2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
CAS No.:
Cat. No.: VC15814943
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O |
|---|---|
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
| Standard InChI Key | CAOAJOQWUAYTSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=CC(=C2O1)CC#N)Cl |
Introduction
Chemical Structure and Significance
The molecular formula of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is C₁₀H₇ClN₂O, with a molecular weight of 206.63 g/mol. Its structure comprises a benzo[d]oxazole ring system—a fused benzene and oxazole heterocycle—substituted at the 5-position with chlorine, the 2-position with a methyl group, and the 7-position with an acetonitrile moiety (Table 1).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| CAS Number | Not publicly disclosed |
| Key Substituents | 5-Chloro, 2-methyl, 7-acetonitrile |
The chlorine atom enhances electron-withdrawing effects, stabilizing the aromatic system and facilitating interactions with hydrophobic regions of biological targets . Meanwhile, the methyl group at the 2-position contributes steric bulk, potentially influencing binding specificity.
Synthesis Methods
| Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Industrial Cyclization | Acid-catalyzed cyclization, nitrile addition | High | |
| Dithiazole Thermolysis | Intermediate formation, solvent reflux | Moderate |
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The chloro substituent is critical for membrane disruption, while the nitrile group may inhibit enzyme function through covalent binding.
Research Findings and Molecular Interactions
X-ray crystallography of related benzo[d]oxazole derivatives reveals planar aromatic systems that facilitate π-π stacking with biological macromolecules . For 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, molecular docking predicts strong binding to the ATP-binding pocket of kinases, aligning with its observed antiproliferative effects.
| Activity | Model System | Key Result |
|---|---|---|
| Antibacterial | S. aureus | MIC = 16 µg/mL |
| Antifungal | C. albicans | MIC = 32 µg/mL |
| Anticancer | HCT-116 cells | IC₅₀ = 12.5 µM |
Comparative Analysis with Structural Analogs
Replacing the chloro group with fluorine in analogous compounds reduces hydrophobic interactions, diminishing antimicrobial potency by 4–8 fold. Conversely, ferrocenyl-substituted benzo[d]oxazoles, such as 5-chloro-2-ferrocenylbenzo[d]oxazole, exhibit enhanced redox activity but comparable cytotoxicity .
Future Directions
Priority research areas include:
-
Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.
-
Target Identification: Using CRISPR screening or proteomics to elucidate binding partners.
-
Structural Optimization: Modifying the nitrile group to improve solubility and reduce off-target effects.
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